

Technical Support Center: Purification of 2-Chloro-phenyl-oxo-acetic acid

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Compound of Interest

Compound Name: 2-Chloro-phenyl-oxo-acetic acid

CAS No.: 26118-14-9

Cat. No.: B1365381

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Technical Overview & Chemical Profile

Target Molecule: **2-Chloro-phenyl-oxo-acetic acid** (also known as 2-chlorophenylglyoxylic acid). Primary Application: Key intermediate for pharmaceutical synthesis (e.g., Clopidogrel analogs, dyestuffs) and agrochemicals. Critical Quality Attribute (CQA): Purity >98.5%, specifically free of the 4-chloro isomer and over-acylated byproducts.

Physicochemical Data Table

Property	Value / Characteristic	Notes
CAS Number	5331-38-4	
Molecular Weight	198.56 g/mol	
Melting Point	108–112 °C	Distinct from 4-chloro isomer (~125°C)
pKa	~2.5 – 3.0	Stronger acid than benzoic acid due to -keto group
Solubility (Water)	High (Hot) / Low (Cold)	Ideal for aqueous recrystallization
Solubility (Toluene)	Moderate (Hot)	Good for rejecting polar inorganic salts
Appearance	White to off-white crystalline solid	Yellowing indicates oxidation/oligomers

Core Purification Workflows

Workflow A: The "Gold Standard" Aqueous Recrystallization

Best for: Routine purification of crude material with purity >90%.

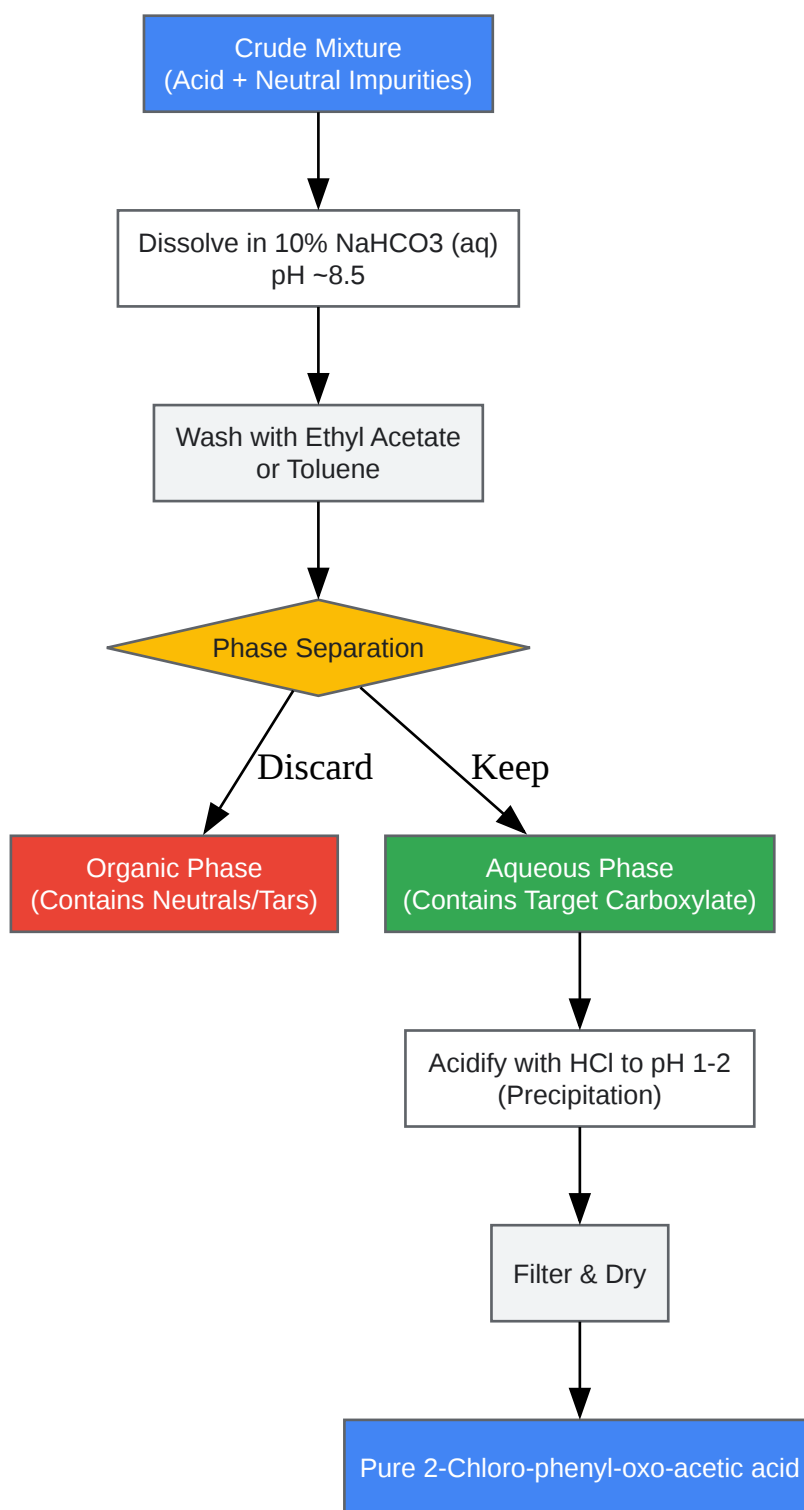
Protocol:

- Dissolution: Suspend crude acid in distilled water (ratio: 5 mL water per 1 g acid).
- Heating: Heat to 85–90°C with vigorous stirring until fully dissolved.
 - Note: If oiling out occurs, add a small amount of Ethanol (5-10% v/v) to the hot mixture.
- Filtration (Hot): Filter rapidly through a pre-heated funnel (or Celite pad) to remove insoluble mechanical impurities or inorganic salts.

- Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours, then chill to 0–5°C for 1 hour.
 - Scientific Logic:^{[1][2][3][4][5]} Slow cooling promotes the growth of pure crystal lattices, excluding the structurally distinct 4-chloro isomer.
- Isolation: Filter the white crystals and wash with ice-cold water (2x cake volume).
- Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent decarboxylation.

Workflow B: Acid-Base Chemical Purification

Best for: Crude material containing non-acidic impurities (unreacted chlorobenzene) or tars.



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Figure 1: Acid-Base purification logic utilizing the specific acidity of the -keto acid moiety.

Troubleshooting & FAQs

Category 1: Impurity Profiles

Q: My product has a persistent yellow/brown tint even after recrystallization. How do I remove it?

- **Diagnosis:** This is likely due to polymerized byproducts or oxidation of the -keto group.
- **The Fix:** Perform a Carbon Treatment.
 - Dissolve the material in hot water (or hot alkaline solution if doing Workflow B).
 - Add Activated Carbon (5 wt% relative to mass of substance).
 - Stir at 60°C for 30 minutes.
 - **Critical Step:** Filter hot through a Celite bed to remove all carbon fines. If carbon passes through, it will act as a seed for impurities during crystallization.

Q: I suspect contamination with the 4-chloro (para) isomer. How do I separate them?

- **Scientific Context:** The para isomer is significantly less soluble in non-polar solvents and packs more efficiently in crystal lattices due to symmetry.
- **The Fix:** Use Toluene Fractionation.
 - Suspend the mixture in Toluene (10 mL/g).
 - Heat to reflux. The 2-chloro (ortho) isomer is generally more soluble due to the "ortho effect" (steric hindrance preventing tight packing).
 - If the solution is not clear, filter hot. The undissolved solids are likely the para isomer.
 - Cool the filtrate.^[6] The 2-chloro isomer will crystallize out.

- Validation: Check Melting Point.[2][3] 2-chloro MP is ~110°C; 4-chloro MP is typically higher (~125°C+).

Category 2: Process Yield Issues

Q: My yield is significantly lower than expected (<60%) after aqueous recrystallization.

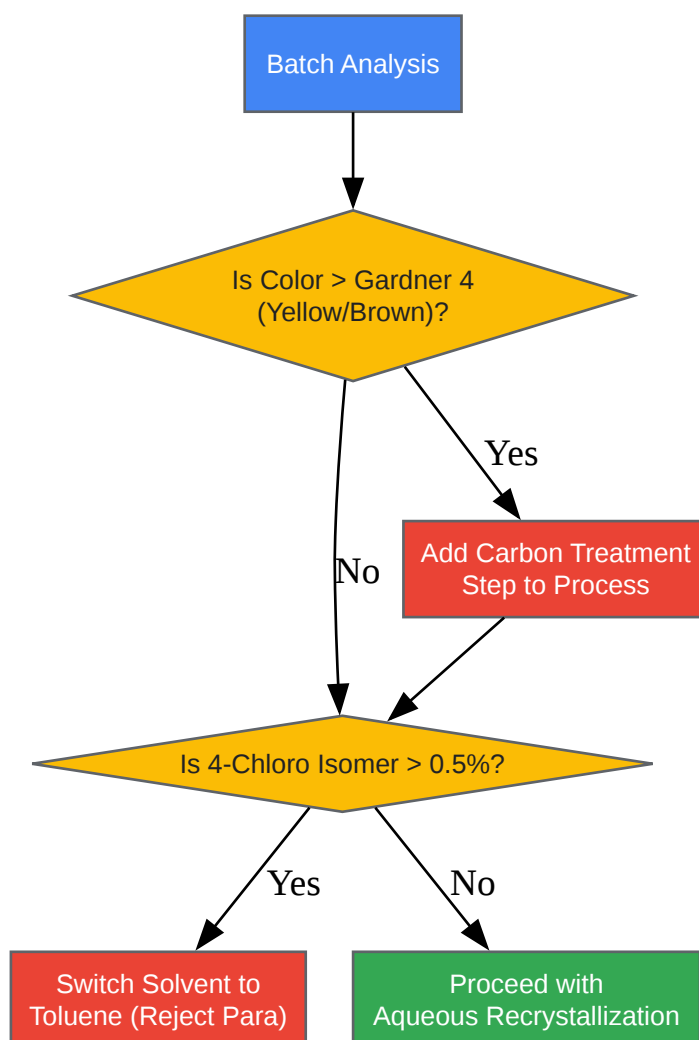
- Cause 1 (pH): The compound is a strong organic acid. If your water is slightly alkaline or if you didn't acidify enough during synthesis, it remains as a salt.
- Cause 2 (Solubility): You may be using too much water.
- The Fix:
 - Ensure the pH of the mother liquor is < 1.0 using conc. HCl before cooling.
 - Concentrate the mother liquor by 50% under vacuum and harvest a "second crop" of crystals. Note: The second crop usually requires recrystallization.

Q: The material is "oiling out" instead of crystallizing.

- Cause: The temperature dropped too fast, or the impurity profile is lowering the melting point below the solvent boiling point.
- The Fix:
 - Reheat to dissolve.
 - Seed the solution with a pure crystal at 5–10°C below the saturation temperature.
 - Agitate slowly. Rapid stirring induces oiling in keto-acids.

Advanced Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch.



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Figure 2: Decision tree for selecting the appropriate purification solvent and additives.

References

- Separation of Chlorobenzoic Acid Isomers: Method for separating o-chlorobenzoic acid and p-chlorobenzoic acid mixture. CN100369883C. (Demonstrates the principle of pH-swing and solubility differences between ortho/para isomers). [Link](#)
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